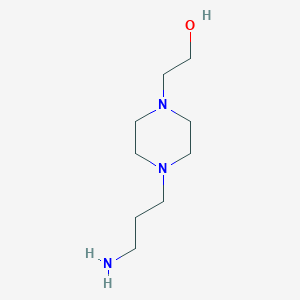

1-Piperazineethanol, 4-(3-aminopropyl)-

Description

Contextualization within Piperazine (B1678402) Chemistry

Piperazine and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their structural versatility and wide range of pharmacological activities. researchgate.net The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is considered a "privileged scaffold." This means it is a common structural feature in many biologically active compounds and approved drugs. mdpi.comresearchgate.net Piperazine-containing molecules have demonstrated a broad therapeutic spectrum, with applications as anticancer, antipsychotic, antihistamine, and antimicrobial agents. mdpi.comresearchgate.net The prevalence of this moiety is due to its ability to impact physicochemical properties, such as aqueous solubility, and to act as a versatile scaffold for arranging pharmacophoric groups in the correct orientation to interact with biological targets. researchgate.net

Overview of Structural Features Pertinent to Research Inquiry

The structure of 1-Piperazineethanol, 4-(3-aminopropyl)- is characterized by a central piperazine core asymmetrically substituted at its two nitrogen atoms. One nitrogen is functionalized with a 2-hydroxyethyl (ethanol) group, while the other is attached to a 3-aminopropyl chain.

Key Structural Features:

Piperazine Core: A cyclic diamine that provides a robust and conformationally defined scaffold. Its two nitrogen atoms serve as key points for substitution, allowing for the introduction of diverse functional groups.

Ethanol (B145695) Moiety (-CH₂CH₂OH): The presence of a hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atom). stereoelectronics.org This can significantly influence the molecule's solubility and its interaction with biological macromolecules. mdpi.com

Aminopropyl Moiety (-CH₂CH₂CH₂NH₂): This feature adds a primary amine group at the end of a flexible three-carbon linker. The terminal amine is basic and can be protonated under physiological conditions, which is often crucial for receptor binding. stereoelectronics.orgdrugdiscoverytrends.com The propyl chain provides conformational flexibility, allowing the terminal amine to orient itself for optimal interactions.

These features combine to create a molecule with multiple hydrogen bond donors and acceptors, two basic nitrogen centers with different pKa values, and a mix of hydrophilic (hydroxyl, amino groups) and lipophilic (alkyl chains) characteristics.

Historical Development and Initial Research Interest

While specific historical records detailing the first synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)- are not prominent in the literature, its development can be understood within the broader context of research into substituted piperazines. The parent compound, piperazine, was first introduced as an anthelmintic in 1953. nsf.gov Following this, extensive research was dedicated to exploring derivatives for various therapeutic purposes.

The synthesis of N-hydroxyethyl piperazine derivatives has been a subject of interest for decades, as this moiety is a building block for numerous pharmaceuticals, including the antipsychotic drug fluphenazine. xingxinchem.comchemicalbook.com Similarly, the incorporation of aminopropyl groups onto the piperazine scaffold has been a common strategy in drug design to modulate basicity and receptor interactions. The initial interest in compounds like 1-Piperazineethanol, 4-(3-aminopropyl)- likely stemmed from systematic efforts to combine these well-established pharmacophoric elements to explore new chemical space and create novel compounds with potentially enhanced or unique biological activities.

Significance of the Aminopropyl and Ethanol Moieties in Derivative Design

The specific combination of aminopropyl and ethanol side chains on the piperazine ring is a deliberate design choice aimed at fine-tuning the molecule's properties for potential applications in drug discovery and materials science.

The ethanol moiety is crucial for several reasons. The terminal hydroxyl group can form hydrogen bonds, which is a key interaction in drug-receptor binding. stereoelectronics.org Furthermore, the inclusion of the 1-(2-hydroxyethyl)piperazine structure has been shown in some derivative series to be critical for reducing cytotoxicity and improving solubility when compared to compounds lacking this feature. mdpi.com This moiety is a common building block in the synthesis of various pharmaceutical agents. chemicalbook.com

The aminopropyl moiety provides a terminal primary amine, a versatile functional group that can act as a hydrogen bond donor and can be protonated to form an ionic bond with biological targets. stereoelectronics.org The nitrogen atom within the aminopropyl side chain introduces a basic center, which is often a key feature for interaction with targets like G-protein-coupled receptors (GPCRs). The three-carbon spacer offers flexibility, allowing the molecule to adopt different conformations to fit into a binding pocket. uzh.ch The presence of amine functional groups is known to be important for biological activity, as they can enhance polarity and binding to enzymes and proteins. drugdiscoverytrends.com

Scope of Current and Future Research Trajectories for 1-Piperazineethanol, 4-(3-aminopropyl)-

Current and future research involving 1-Piperazineethanol, 4-(3-aminopropyl)- and related structures is likely to proceed along several trajectories, leveraging the compound's unique functional groups.

Drug Discovery: Given the wide range of activities associated with piperazine derivatives, this compound serves as a valuable scaffold or intermediate for creating new therapeutic agents. researchgate.net Research could focus on synthesizing libraries of derivatives by modifying the terminal amine or the hydroxyl group to target various diseases, including cancer, central nervous system disorders, and infectious diseases. researchgate.net For instance, the core structure is present in compounds investigated as carbonic anhydrase inhibitors and potential radioprotective agents. mdpi.comnih.gov

Materials Science: The primary amine and hydroxyl groups make it a candidate for polymerization reactions and for modifying the surfaces of materials. It could be used as a cross-linking agent in the development of polymers or hydrogels.

Advanced Synthesis: The field of synthetic chemistry is continually evolving. Future research may focus on more efficient and sustainable methods to synthesize asymmetrically substituted piperazines. Furthermore, recent advances in the C-H functionalization of the piperazine ring's carbon atoms open up new avenues for creating novel analogs with unprecedented structural diversity, moving beyond traditional N-substitution. mdpi.comresearchwithnj.com This could lead to derivatives of 1-Piperazineethanol, 4-(3-aminopropyl)- with finely tuned properties and potentially novel biological activities.

Data Tables

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58110-73-9 | |

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Piperazineethanol, 4 3 Aminopropyl and Its Analogues

Classical Synthetic Approaches to Piperazine (B1678402) Derivatives

The traditional synthesis of asymmetrically substituted piperazines like 1-Piperazineethanol, 4-(3-aminopropyl)- often involves a sequential approach: the formation of the piperazine heterocycle followed by the strategic installation of the desired side chains.

Stepwise Formation of the Piperazine Ring System

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be constructed through several established methods. A common industrial approach involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) under high pressure and temperature. This method, however, typically results in a mixture of ethylenediamine (B42938) and other polyethyleneamines, from which piperazine must be separated.

Another widely used method is the cyclization of ethanolamine (B43304) or its derivatives. For instance, the self-condensation of ethanolamine over a suitable catalyst can yield piperazine. A more controlled laboratory-scale synthesis involves the reductive cyclization of dioximes, which can be prepared from primary amines and nitrosoalkenes. This method allows for the introduction of substituents on the carbon backbone of the piperazine ring.

A versatile laboratory preparation involves the reaction of a bis(2-chloroethyl)amine (B1207034) with a primary amine. The primary amine acts as a nucleophile, displacing the two chloride ions to form the heterocyclic ring. The choice of the primary amine allows for the direct introduction of one of the N-substituents.

Strategic Introduction of the Aminopropyl and Ethanol (B145695) Side Chains

Once the piperazine nucleus is obtained, the introduction of the aminopropyl and ethanol side chains is typically achieved through N-alkylation reactions. The order of introduction can be varied to achieve the desired product.

One common strategy begins with a monosubstituted piperazine, such as 1-(2-hydroxyethyl)piperazine. This intermediate is readily available through the reaction of piperazine with ethylene (B1197577) oxide. The remaining secondary amine of 1-(2-hydroxyethyl)piperazine can then be alkylated with a suitable 3-aminopropylating agent. To avoid side reactions on the primary amine of the incoming side chain, it is often protected with a group such as a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group. The alkylating agent is typically a 3-halopropylamine or a derivative thereof.

Alternatively, the synthesis can commence with 1-(3-aminopropyl)piperazine. This intermediate can be prepared by reacting piperazine with acrylonitrile (B1666552) followed by reduction of the nitrile group. The secondary amine of 1-(3-aminopropyl)piperazine can then be reacted with ethylene oxide or a 2-haloethanol to introduce the ethanol side chain.

Reductive amination represents another powerful tool for the synthesis of N,N'-disubstituted piperazines. This method involves the reaction of piperazine with two different aldehydes in a stepwise manner, followed by reduction with an appropriate reducing agent like sodium triacetoxyborohydride.

Reaction Conditions and Optimization Protocols

The efficiency of these classical synthetic routes is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. For N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed. The presence of a base, such as potassium carbonate or triethylamine (B128534), is crucial to neutralize the hydrogen halide formed during the reaction.

The table below summarizes typical conditions for the key synthetic steps.

| Reaction Step | Reagents | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Ethoxylation of Piperazine | Piperazine, Ethylene Oxide | Methanol or Water | - | 20-50 | 70-90 |

| N-Alkylation | 1-(2-hydroxyethyl)piperazine, 3-chloropropylamine (B7771022) (protected) | Acetonitrile or DMF | K₂CO₃ or Et₃N | 60-100 | 60-85 |

| Michael Addition | Piperazine, Acrylonitrile | Methanol | - | 20-40 | 85-95 |

| Nitrile Reduction | 3-(Piperazin-1-yl)propanenitrile | Ethanol/Ammonia | Raney Nickel/H₂ | 50-80 | 70-90 |

| Reductive Amination | Piperazine, Aldehyde | Dichloroethane | Sodium triacetoxyborohydride | 20-25 | 75-90 |

This is an interactive data table. Users can sort and filter the data based on their interests.

Optimization often involves screening different bases and solvents to improve yield and minimize side products, such as quaternary ammonium (B1175870) salt formation or bis-alkylation. The use of protecting groups for the primary amine on the aminopropyl side chain is a critical strategic consideration to ensure selective N-alkylation.

Catalytic Synthesis Innovations

In recent years, catalytic methods have emerged as powerful alternatives to classical synthetic approaches, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds. While primarily used for the synthesis of N-arylpiperazines, the principles can be extended to certain N-alkylation reactions. These reactions typically involve the coupling of an amine with an alkyl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand.

A related and highly relevant catalytic method is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This approach allows for the diastereoselective synthesis of substituted piperazines. The process involves the palladium-catalyzed addition of an N-H bond across a carbon-carbon double bond within the same molecule, leading to the formation of the piperazine ring.

Application of Cross-Coupling Reactions in Derivative Preparation

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions offer a modular approach to constructing complex piperazine derivatives. For example, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines from propargyl carbonates and bis-nitrogen nucleophiles. This method provides access to a wide range of piperazine scaffolds with high regio- and stereochemical control.

Ruthenium catalysts have also been employed in the synthesis of piperazines through a diol-diamine coupling reaction. This method allows for the formation of the piperazine ring from readily available starting materials.

The table below provides an overview of some innovative catalytic approaches.

| Catalytic Method | Catalyst/Ligand | Reactants | Key Transformation |

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Aryl halide, Piperazine | N-Arylation |

| Intramolecular Hydroamination | Pd(TFA)₂ / Ligand | Aminoalkene | Piperazine ring formation |

| Palladium-catalyzed Cyclization | Pd(0) / DPEphos | Propargyl carbonate, Diamine | Substituted piperazine synthesis |

| Ruthenium-catalyzed Coupling | Ru(II) complex / Phosphine (B1218219) ligand | Diol, Diamine | Piperazine ring formation |

This is an interactive data table. Users can sort and filter the data based on their interests.

These catalytic innovations provide powerful tools for the synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)- and its analogues, offering alternative routes that can be more efficient and versatile than traditional methods. The continued development of novel catalytic systems is expected to further expand the synthetic chemist's toolbox for accessing this important class of compounds.

Ligand Design and Catalyst Optimization for Selective Synthesis

The selective synthesis of unsymmetrically substituted piperazines, such as 1-Piperazineethanol, 4-(3-aminopropyl)-, presents a significant chemical challenge due to the two reactive nitrogen atoms in the piperazine ring. nih.gov Achieving selective N-alkylation requires careful control over reaction conditions and, critically, the strategic design of ligands and optimization of catalysts.

Modern synthetic approaches are moving away from traditional methods that often result in a mixture of mono- and di-substituted products, necessitating complex purification steps. nih.gov Instead, catalytic strategies are employed to enhance selectivity. For instance, palladium-catalyzed reactions have been shown to be effective for the synthesis of arylpiperazines. organic-chemistry.org The choice of phosphine ligands in these systems is crucial for modulating the catalyst's reactivity and steric environment, thereby favoring the desired mono-alkylation or arylation at a specific nitrogen atom.

Similarly, ruthenium and rhodium-based catalysts have been utilized for C-H functionalization adjacent to the nitrogen atom in piperazine rings, a process directed by specific ligand structures. beilstein-journals.org In the context of synthesizing 1-Piperazineethanol, 4-(3-aminopropyl)-, a two-step selective N-alkylation would be required. A catalyst system, potentially involving a transition metal like palladium or rhodium, would need to be optimized. The ligand design would focus on creating a sterically hindered environment around the metal center. This would allow for the initial attachment of the ethanol group, followed by the introduction of the aminopropyl group (or vice versa) with high selectivity, preventing the formation of undesired symmetrically substituted byproducts.

Photoredox catalysis, often employing iridium-based complexes, represents another advanced strategy. organic-chemistry.orgmdpi.com These catalysts can facilitate C-H functionalization under mild conditions, offering a high degree of selectivity based on the electronic properties of the piperazine substrate and the nature of the photocatalyst's ligands. mdpi.com The development of such selective catalytic systems is paramount for the efficient and direct synthesis of complex piperazine derivatives.

Green Chemistry Principles in the Synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)-

The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceuticals is of increasing importance. unibo.it This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. primescholars.com

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing piperazine derivatives under solvent-free conditions, which can simplify workup procedures and reduce environmental impact. researchgate.net When solvents are necessary, the focus shifts to environmentally benign options such as water or ethanol. For the synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)-, utilizing a solvent like ethanol could be advantageous as it is less toxic and more sustainable than many traditional organic solvents. mdpi.com Furthermore, using an excess of a liquid reactant, such as piperazine itself, can sometimes serve as the solvent, creating a more eco-friendly and cost-effective process. organic-chemistry.org

Atom Economy Considerations in Reaction Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. researchgate.netjocpr.com

In a hypothetical synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)-, one possible route could involve the reaction of piperazine with ethylene oxide to form 1-piperazineethanol, followed by a reaction with 3-chloropropylamine. This multi-step process would likely have a lower atom economy due to the formation of byproducts like hydrochloric acid. A more atom-economical approach would involve direct addition reactions where possible, minimizing the formation of stoichiometric byproducts. rsc.org Careful design of the synthetic route is crucial to maximize the incorporation of atoms from the starting materials into the final product structure. primescholars.com

Purification and Isolation Techniques

The purification of the final product is a critical step to ensure high purity, especially for applications in materials science and pharmaceuticals.

Chromatographic Separations

Chromatography is a primary technique for the separation and purification of piperazine derivatives. Due to the basic nature of the two nitrogen atoms, these compounds can be effectively separated using various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of piperazine compounds. jocpr.com Reversed-phase HPLC, using a C18 column, is a common approach. However, piperazine itself may not be well-retained. researchgate.net To improve retention and separation, derivatization with agents like dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed, which introduces a chromophore allowing for UV detection. jocpr.com Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can also be effective for separating basic analytes like piperazine derivatives. helixchrom.com

Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reaction progress and separating piperazine and its derivatives. tandfonline.com Neutral solvent systems on silica (B1680970) gel plates can effectively resolve mixtures of related piperazine compounds. tandfonline.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the qualitative analysis of volatile piperazine derivatives. researchgate.net

The table below summarizes typical chromatographic conditions used for the separation of piperazine-related compounds, which would be applicable to the purification of 1-Piperazineethanol, 4-(3-aminopropyl)-.

| Technique | Stationary Phase | Mobile Phase / Conditions | Detection | Reference |

|---|---|---|---|---|

| HPLC | Chiralpak IC | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | jocpr.comresearchgate.net |

| HPLC (Mixed-Mode) | Not Specified | Acetonitrile/Water/Trifluoroacetic Acid (TFA) | ELSD | helixchrom.com |

| TLC | Silica Gel | Neutral Solvent Systems | Not Specified | tandfonline.com |

| UPLC | Acquity UPLC HSS T3 | Ultrapure water–acetonitrile (15:85, v/v) | Not Specified | researchgate.net |

Crystallization and Recrystallization Procedures

The purification of synthesized chemical compounds is a critical step to ensure high purity, which is essential for their subsequent use and characterization. Crystallization and recrystallization are primary techniques employed for the purification of solid organic compounds. mt.com The fundamental principle of recrystallization lies in the differential solubility of a compound in a particular solvent at different temperatures. mt.com An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. ualberta.ca This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals as the solution cools, leaving impurities dissolved in the mother liquor. mt.com

For many N,N'-disubstituted piperazines, researchers have successfully employed various organic solvents to achieve crystallization, often for the purpose of single-crystal X-ray diffraction analysis to elucidate their molecular structures. researchgate.netwm.edubeilstein-journals.org These examples provide a valuable reference for developing a purification strategy for 1-Piperazineethanol, 4-(3-aminopropyl)-.

A study on the synthesis and crystal structures of several N,N'-disubstituted piperazines detailed the methods used to obtain X-ray quality crystals. For instance, 1,4-diphenethylpiperazine (B14732994) was crystallized by cooling a 0.15 M solution in dichloromethane (B109758) to -5 °C. wm.edu In the same study, commercial 1,4-diphenylpiperazine (B1604790) was recrystallized by heating it in an acetonitrile solution in a sealed tube, which upon cooling, yielded suitable crystals. wm.edu These findings are summarized in the table below.

Interactive Data Table: Crystallization Conditions for N,N'-Disubstituted Piperazine Analogues

| Compound | Solvent System | Crystallization Method | Reference |

| 1,4-Diphenethylpiperazine | Dichloromethane (CH2Cl2) | Cooling a 0.15 M solution to -5 °C | wm.edu |

| 1,4-Diphenylpiperazine | Acetonitrile (MeCN) | Heating in a sealed tube followed by cooling | wm.edu |

| 1-(4-Nitrobenzoyl)piperazine (B1268174) | Ethyl Acetate (B1210297) | From a saturated solution | beilstein-journals.orgnih.gov |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Ethyl Acetate | From a saturated solution | beilstein-journals.orgnih.gov |

Another investigation into novel N,N'-substituted piperazines for bioorthogonal labeling reported the successful growth of single crystals of 1-(4-nitrobenzoyl)piperazine and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine from a saturated ethyl acetate solution. beilstein-journals.orgnih.gov This suggests that ethyl acetate could be a viable solvent to screen for the crystallization of piperazine derivatives.

It is important to note that the presence of the aminopropyl and ethanol side chains in 1-Piperazineethanol, 4-(3-aminopropyl)- may significantly influence its physical properties and crystallization behavior. For instance, a patent describing the synthesis of a novel 1,4-bis(3-aminopropyl)piperazine (B145938) derivative reported that the final product, after purification by column chromatography, was obtained as a colorless oil. google.com This suggests that compounds with flexible aminopropyl chains may have lower melting points and a reduced propensity to crystallize.

In cases where direct crystallization is challenging, forming a salt of the basic piperazine nitrogens with a suitable acid (e.g., hydrochloric acid or acetic acid) can be an effective strategy to induce crystallization and facilitate purification. google.comrochester.edu The resulting crystalline salt can then be neutralized to regenerate the pure free base.

Ultimately, the development of a successful crystallization or recrystallization procedure for 1-Piperazineethanol, 4-(3-aminopropyl)- would likely involve a systematic screening of various solvents and conditions, guided by the precedents set by structurally similar piperazine compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Piperazineethanol, 4 3 Aminopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would provide crucial information about the electronic environment of each proton in the 1-Piperazineethanol, 4-(3-aminopropyl)- molecule. The expected spectrum would show distinct signals for the protons on the piperazine (B1678402) ring, the ethanol (B145695) substituent, and the aminopropyl side chain. The chemical shifts (δ) would indicate the shielding or deshielding of protons, while the integration of these signals would correspond to the number of protons in a given environment. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table for 1-Piperazineethanol, 4-(3-aminopropyl)-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected range | e.g., t, m | e.g., 2H | e.g., -CH₂-OH |

| Expected range | e.g., t, m | e.g., 2H | e.g., -CH₂-N (ethanol) |

| Expected range | e.g., m | e.g., 8H | Piperazine ring protons |

| Expected range | e.g., t, m | e.g., 2H | e.g., -CH₂-N (propyl) |

| Expected range | e.g., quintet | e.g., 2H | e.g., -CH₂-CH₂-CH₂- |

| Expected range | e.g., t | e.g., 2H | e.g., -CH₂-NH₂ |

| Expected range | e.g., br s | e.g., 2H | e.g., -NH₂ |

| Expected range | e.g., s | e.g., 1H | e.g., -OH |

Note: This table is a representation of expected data and is not based on experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. The chemical shifts of the carbon signals would help in assigning the carbons of the piperazine ring, the ethanol group, and the aminopropyl chain.

Hypothetical ¹³C NMR Data Table for 1-Piperazineethanol, 4-(3-aminopropyl)-

| Chemical Shift (ppm) | Assignment |

| Expected range | e.g., -CH₂-OH |

| Expected range | e.g., -CH₂-N (ethanol) |

| Expected range | e.g., Piperazine ring carbons |

| Expected range | e.g., -CH₂-N (propyl) |

| Expected range | e.g., -CH₂-CH₂-CH₂- |

| Expected range | e.g., -CH₂-NH₂ |

Note: This table is a representation of expected data and is not based on experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the ethanol and aminopropyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a clear map of each C-H bond.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion of 1-Piperazineethanol, 4-(3-aminopropyl)-. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₉H₂₁N₃O), thus confirming its identity.

Hypothetical HRMS Data for 1-Piperazineethanol, 4-(3-aminopropyl)-

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | e.g., 188.1757 | Not Available |

Note: This table is a representation of expected data and is not based on experimental results.

Fragmentation Pattern Analysis for Structural Details

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For 1-Piperazineethanol, 4-(3-aminopropyl)-, characteristic fragmentation would be expected from the cleavage of the side chains from the piperazine ring, as well as fragmentation within the ethanol and aminopropyl groups. The specific masses of these fragments would help to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several key absorptions:

O-H Stretching: A broad and intense absorption band is anticipated in the region of 3400-3650 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.publibretexts.org

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ range. pressbooks.publibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically sharper and less intense than the O-H band. libretexts.org

C-H Stretching: Strong absorptions due to the stretching of sp³ C-H bonds in the alkyl chains and the piperazine ring are expected between 2850 and 3000 cm⁻¹. pressbooks.pub

N-H Bending: The primary amine group will also exhibit a bending vibration (scissoring) in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the region of 1050-1150 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amines (both the primary amine and the tertiary amines of the piperazine ring) are expected to appear in the 1020-1250 cm⁻¹ range. These bands are often of medium to weak intensity.

The following table summarizes the predicted IR absorption bands and their corresponding functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3400 - 3650 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a molecule to absorb light in the UV-Vis range (typically 200-800 nm), it must contain chromophores, which are parts of the molecule that undergo electronic transitions.

1-Piperazineethanol, 4-(3-aminopropyl)- is composed of saturated alkyl chains, a piperazine ring, a primary amine, and a primary alcohol. None of these functional groups contain π-systems or extensive conjugation that would lead to significant absorption in the near-UV or visible regions. Saturated amines and alcohols typically have their absorption maxima below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org The piperazine moiety itself does not absorb UV light in the standard range. researchgate.netnist.gov

Therefore, it is predicted that 1-Piperazineethanol, 4-(3-aminopropyl)- would be transparent in the UV-Vis spectrum above 200 nm. Any observed weak absorption would likely be due to n → σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which occur at low wavelengths.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Notes |

| < 200 | Low | n → σ* | Expected for saturated amines and alcohols. Not typically observed in standard UV-Vis spectra. |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a single-crystal X-ray diffraction study for 1-Piperazineethanol, 4-(3-aminopropyl)- has not been reported. Consequently, definitive experimental data on its crystal system, space group, and precise atomic coordinates are unavailable. However, based on the crystal structures of numerous other substituted piperazine derivatives, a number of structural features can be predicted. wm.eduresearchgate.netresearchgate.net

It is highly probable that the piperazine ring in 1-Piperazineethanol, 4-(3-aminopropyl)- adopts a chair conformation, as this is the most stable conformation for six-membered saturated heterocyclic rings, minimizing steric strain. researchgate.net The substituents on the nitrogen atoms—the 3-aminopropyl group and the ethanol group—would likely occupy equatorial positions to further reduce steric hindrance.

The flexibility of the aminopropyl and ethanol side chains would allow for various conformations in the solid state, influenced by the packing forces and intermolecular interactions within the crystal lattice.

The molecular structure of 1-Piperazineethanol, 4-(3-aminopropyl)- possesses functional groups capable of forming strong intermolecular hydrogen bonds: the hydroxyl group (-OH) of the ethanol substituent and the primary amine group (-NH₂) of the aminopropyl substituent. These groups can act as both hydrogen bond donors and acceptors.

Computational Chemistry Investigations of 1 Piperazineethanol, 4 3 Aminopropyl

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the structural and dynamic properties of molecules. semanticscholar.orgdrexel.edu These techniques allow for the visualization of molecular conformations, the prediction of interactions with biological targets, and the simulation of behavior in different environments.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 1-Piperazineethanol, 4-(3-aminopropyl)-. This analysis involves identifying all possible spatial arrangements, or conformers, and determining their relative stabilities. The results are often visualized on a potential energy surface (PES), a topographical map where energy is plotted as a function of molecular geometry. wikipedia.orgmdpi.com The valleys on this landscape represent stable, low-energy conformers, while peaks correspond to high-energy transition states.

For 1-Piperazineethanol, 4-(3-aminopropyl)-, the flexibility of the piperazine (B1678402) ring and its two side chains—the ethanol (B145695) group and the aminopropyl group—gives rise to numerous possible conformations. The piperazine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the side chains (axial vs. equatorial) and the rotation around the single bonds within these chains further multiply the number of possible conformers. Computational methods systematically explore these possibilities to identify the global minimum energy structure, which is the most probable conformation of the molecule in isolation.

Illustrative Data: Conformational Analysis Below is a hypothetical table representing the kind of data generated from a conformational analysis of 1-Piperazineethanol, 4-(3-aminopropyl)-. The energies are relative to the most stable conformer.

| Conformer ID | Piperazine Ring Conformation | Ethanol Group Orientation | Aminopropyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | Equatorial | 0.00 |

| Conf-2 | Chair | Axial | Equatorial | 1.25 |

| Conf-3 | Chair | Equatorial | Axial | 1.48 |

| Conf-4 | Twist-Boat | Equatorial | Equatorial | 5.60 |

| Conf-5 | Boat | Axial | Axial | 7.10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Prediction of Molecular Interactions and Recognition

Computational methods are widely used to predict how a molecule might interact with biological macromolecules, a process central to drug discovery. nih.gov Molecular docking is a primary technique used to forecast the binding mode and affinity of a ligand (the small molecule) within the active site of a protein. researchgate.netmdpi.com

In a hypothetical study, 1-Piperazineethanol, 4-(3-aminopropyl)- could be docked into the binding site of a specific protein target. The docking algorithm would sample numerous orientations and conformations of the molecule within the site, scoring each based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The resulting docking score provides an estimate of the binding affinity. nih.gov Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. nih.govmdpi.com

Illustrative Data: Molecular Docking Results This example table shows potential results from a molecular docking study of 1-Piperazineethanol, 4-(3-aminopropyl)- with a hypothetical protein kinase.

| Protein Target | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | ATP-binding pocket | -8.5 | ASP-145 | Hydrogen Bond (with ethanol -OH) |

| LYS-72 | Hydrogen Bond (with aminopropyl -NH2) | |||

| VAL-55 | Hydrophobic Interaction | |||

| LEU-132 | Hydrophobic Interaction |

This table is for illustrative purposes only and does not represent actual experimental data.

Simulation of Solution Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent like water. MD simulations can model the dynamic interactions between a solute molecule and the surrounding solvent molecules, providing insights into solvation, solubility, and aggregation. nih.govmdpi.com

Illustrative Data: MD Simulation Parameters and Results The following table provides an example of parameters for an MD simulation and a potential outcome.

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | OPLS-AA |

| Solvent | SPC/E Water Model |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Result: Average H-Bonds (Solute-Water) | 5.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate means of investigating the electronic properties of molecules. jksus.orgsuperfri.org These methods are used to determine electronic structure, predict reactivity, and analyze chemical bonding.

Electronic Structure Determination (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity. nih.govnih.gov

For 1-Piperazineethanol, 4-(3-aminopropyl)-, DFT calculations using a functional like B3LYP would be performed to obtain the energies of the HOMO and LUMO. researchgate.netcolab.ws From these energies, various global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can be calculated to further characterize the molecule's stability and reactivity. doi.org

Illustrative Data: Quantum Chemical Properties This table shows hypothetical electronic properties for 1-Piperazineethanol, 4-(3-aminopropyl)- derived from a DFT calculation.

| Property | Value (eV) | Description |

| E(HOMO) | -5.89 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.21 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.68 | E(LUMO) - E(HOMO); indicates chemical stability |

| Ionization Potential (I) | 5.89 | -E(HOMO) |

| Electron Affinity (A) | 0.21 | -E(LUMO) |

| Chemical Hardness (η) | 2.74 | (I - A) / 2; resistance to charge transfer |

| Chemical Potential (μ) | -3.05 | -(I + A) / 2; electron escaping tendency |

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Studies on Reactivity

DFT provides powerful tools for predicting the most reactive sites within a molecule. mdpi.comchemrxiv.org Two common approaches are the analysis of Fukui functions and the mapping of the Molecular Electrostatic Potential (MEP).

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. semanticscholar.org It helps identify which atoms are most susceptible to electrophilic attack (attack by an electron-seeking species), nucleophilic attack (attack by a nucleus-seeking species), or radical attack. nih.govbas.bg

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color scale to highlight electron-rich regions (typically colored red), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. For 1-Piperazineethanol, 4-(3-aminopropyl)-, an MEP map would likely show negative potential (red) around the electronegative nitrogen and oxygen atoms, identifying them as primary sites for interacting with electrophiles.

Illustrative Data: Fukui Function Analysis This table presents hypothetical Fukui function values for selected atoms in 1-Piperazineethanol, 4-(3-aminopropyl)-, indicating their reactivity towards different types of attack.

| Atom | Fukui Index for Nucleophilic Attack (f+) | Fukui Index for Electrophilic Attack (f-) | Fukui Index for Radical Attack (f⁰) |

| N (piperazine, pos 1) | 0.021 | 0.095 | 0.058 |

| N (piperazine, pos 4) | 0.019 | 0.088 | 0.054 |

| N (aminopropyl) | 0.015 | 0.132 | 0.074 |

| O (ethanol) | 0.035 | 0.151 | 0.093 |

This table is for illustrative purposes only and does not represent actual experimental data. Higher values indicate greater reactivity for that type of attack.

Calculation of Spectroscopic Parameters for Experimental Correlation

Detailed research pertaining to the ab initio or density functional theory (DFT) calculations of spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR/Raman), or UV-Vis absorption spectra for 1-Piperazineethanol, 4-(3-aminopropyl)- has not been reported in the literature. Such computational studies are crucial for correlating theoretical data with experimental findings to confirm molecular structures and understand electronic properties. However, no published data tables or research findings for these parameters could be located for this specific compound.

Structure-Based Design Methodologies (e.g., Virtual Screening, Docking)

There is no available research detailing the use of 1-Piperazineethanol, 4-(3-aminopropyl)- in structure-based drug design methodologies. Consequently, information regarding its application in virtual screening campaigns to identify potential protein targets or its use in molecular docking studies to predict binding affinities and interaction modes with specific biological macromolecules is absent from the scientific literature. Therefore, no data on its binding energy, interaction profiles, or potential therapeutic targets derived from such computational methods can be provided.

Derivative Chemistry and Functionalization of 1 Piperazineethanol, 4 3 Aminopropyl

Synthesis of Analogues and Homologues of 1-Piperazineethanol, 4-(3-aminopropyl)-

The synthesis of analogues and homologues of 1-Piperazineethanol, 4-(3-aminopropyl)- involves strategic modifications to the core structure, either by altering the length of the side chains or by introducing substituents on the piperazine (B1678402) ring.

Homologation, the process of extending a carbon chain, can be readily applied to both the aminopropyl and ethanol (B145695) side chains. For instance, the aminopropyl side chain can be extended to an aminobutyl or aminopentyl chain. This is typically achieved by reacting 1-(2-hydroxyethyl)piperazine with a suitable haloalkylnitrile (e.g., 4-chlorobutyronitrile (B21389) or 5-bromovaleronitrile) followed by reduction of the nitrile group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Analogues with different substituents on the piperazine ring can be synthesized from appropriately substituted piperazine precursors. For example, starting with a C-methylated piperazine would introduce a methyl group onto the heterocyclic core. The synthesis would then proceed by sequential N-alkylation, first with 2-chloroethanol (B45725) and then with 3-chloropropionitrile, followed by reduction.

A representative synthetic approach to a homologue is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-(2-hydroxyethyl)piperazine, 4-chlorobutyronitrile | Na₂CO₃, KI, Acetonitrile (B52724), Reflux | 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanenitrile |

| 2 | 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanenitrile | LiAlH₄, Tetrahydrofuran, 0 °C to RT | 1-Piperazineethanol, 4-(4-aminobutyl)- |

Introduction of Diverse Functional Groups to the Piperazine Core

The secondary nitrogen atom of the piperazine ring in 1-Piperazineethanol, 4-(3-aminopropyl)- is a prime site for the introduction of a wide variety of functional groups through N-alkylation and N-acylation reactions. These modifications can significantly influence the molecule's polarity, basicity, and steric profile.

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the parent compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method, involving the reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. researchgate.netreddit.comsci-hub.seorganic-chemistry.org

N-Acylation: Acyl groups, such as acetyl or benzoyl groups, can be introduced by reacting with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534). Amide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), can be used to form amide bonds with carboxylic acids. rsc.orgresearchgate.net

Urea and Carbamate Formation: The secondary amine can also be converted into ureas and carbamates by reacting with isocyanates or chloroformates, respectively. nih.govorganic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Benzyl bromide | Benzyl |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl |

| N-Acylation | Acetyl chloride | Acetyl |

| Amide Coupling | Benzoic acid, EDC, HOBt | Benzoyl |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Strategic Modification of the Aminopropyl Side Chain

The primary amino group of the aminopropyl side chain is a highly versatile handle for a plethora of chemical transformations, allowing for the introduction of a wide range of functionalities.

Similar to the piperazine core, the primary amine can undergo N-alkylation and N-acylation . Due to its higher reactivity compared to the secondary amine of the piperazine ring, selective functionalization is often possible under carefully controlled conditions. Reductive amination with aldehydes and ketones is a particularly effective method for introducing secondary and tertiary amine functionalities at this position. researchgate.netreddit.comsci-hub.seorganic-chemistry.org

Amide and Sulfonamide Formation: The primary amine readily reacts with carboxylic acids and their derivatives to form amides, and with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the electronic and hydrogen-bonding properties of the molecule.

A notable example of modifying a similar aminopropylpiperazine structure involves the reductive amination with isobutyraldehyde, followed by further synthetic steps. google.com

| Modification | Reagent | Resulting Moiety |

| Reductive Amination | Isobutyraldehyde, NaBH(OAc)₃ | N-isobutylamino |

| Acylation | Furan-2-carbonyl chloride | Furan-2-carboxamide |

| Sulfonylation | p-Toluenesulfonyl chloride | p-Toluenesulfonamide |

Derivatization at the Ethanol Moiety

The terminal hydroxyl group of the ethanol side chain offers another site for derivatization, primarily through esterification and etherification reactions.

Esterification: Esters can be synthesized by reacting the alcohol with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. nih.gov

Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. youtube.comlibretexts.orgwikipedia.orgorganic-chemistry.org

| Derivatization | Reagent Example | Product Type |

| Esterification | Acetic anhydride, Pyridine | Acetate (B1210297) Ester |

| Etherification | Sodium hydride, Methyl iodide | Methyl Ether |

Impact of Derivatization on Molecular Geometry and Electronic Properties

Chemical derivatization at any of the reactive sites of 1-Piperazineethanol, 4-(3-aminopropyl)- has a profound impact on the molecule's three-dimensional structure and electronic landscape.

Molecular Geometry and Conformation: The piperazine ring typically adopts a chair conformation. N-acylation can significantly influence the conformational dynamics of this ring. rsc.orgrsc.orgnih.gov The introduction of a bulky acyl group can raise the energy barrier for ring inversion. rsc.orgrsc.org Temperature-dependent NMR studies on N-acylpiperazines have shown that the rotation around the amide bond is restricted, leading to the existence of distinct conformers at room temperature. rsc.orgrsc.orgnih.gov The preference for axial or equatorial substitution on the piperazine ring can also be influenced by the nature of the substituents. nih.gov

Electronic Properties: The introduction of electron-withdrawing groups (e.g., acyl, sulfonyl) or electron-donating groups (e.g., alkyl) alters the electron density distribution across the molecule. Acylation of the piperazine nitrogen, for instance, delocalizes the lone pair of electrons into the carbonyl group, reducing the basicity of the nitrogen atom. Quantum chemical calculations can be employed to model these changes, providing insights into properties such as molecular electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). jksus.orgsuperfri.org These electronic modifications are critical as they govern the non-covalent interactions the molecule can form with biological targets.

| Modification | Effect on Piperazine Nitrogen Basicity | Conformational Impact |

| N-Alkylation | Increase | Minor change in ring inversion barrier |

| N-Acylation | Decrease | Increased barrier to ring inversion, restricted amide bond rotation |

Reactivity and Chemical Transformations Involving 1 Piperazineethanol, 4 3 Aminopropyl

Amine Reactivity in Organic Synthesis

The nitrogen atoms in 1-Piperazineethanol, 4-(3-aminopropyl)- are key centers of reactivity, participating in a variety of synthetic transformations typical of primary and secondary amines.

Both the primary amino group at the terminus of the propyl chain and the secondary amine within the piperazine (B1678402) ring are nucleophilic, readily reacting with electrophiles. The primary amine is generally more sterically accessible and, in many cases, more nucleophilic than the secondary amine of the piperazine ring, allowing for a degree of chemoselectivity in its reactions. However, the piperazine nitrogen is also a potent nucleophile and its reactivity can be modulated by the electronic effects of its substituents.

Selective N-acylation, for instance, can often be achieved by controlling the stoichiometry of the acylating agent and the reaction temperature. A method for the selective mono-acylation of similar diamines involves their ionic immobilization on a solid support, followed by acylation and subsequent release. colab.ws This technique could potentially be applied to selectively acylate the primary amine of 1-Piperazineethanol, 4-(3-aminopropyl)-.

The amine functionalities are readily converted into a variety of nitrogen-containing linkages, which is a cornerstone of its utility in the synthesis of more complex molecules.

Amide Formation: The primary amine of 1-Piperazineethanol, 4-(3-aminopropyl)- can react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. For example, the reaction with an acyl chloride, like benzoyl chloride, in the presence of a base such as triethylamine (B128534), would be expected to yield the corresponding N-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)benzamide. A similar compound, 1-(3-Aminopropyl)-4-methylpiperazine, is known to react with furan-2-carbonyl chloride to form the corresponding amide. fishersci.com The piperazine nitrogen can also undergo acylation, and in some cases, bis-amidation can occur if an excess of the acylating agent is used. Efficient procedures have been developed to prepare piperazinyl amides of complex molecules like 18β-glycyrrhetinic acid. nih.gov

Urea Formation: The formation of ureas is another important transformation. Reaction with isocyanates provides a direct route to substituted ureas. For instance, treatment of 1-Piperazineethanol, 4-(3-aminopropyl)- with phenyl isocyanate would likely lead to the formation of 1-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-3-phenylurea. Due to the higher reactivity of the primary amine, this reaction is expected to occur selectively at this position under controlled conditions.

| Reaction Type | Electrophile | Expected Product at Primary Amine |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | N-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)benzamide |

| Acylation | Carboxylic Acid (with coupling agent) | N-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)alkanamide |

| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | 1-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-3-phenylurea |

Hydroxyl Group Reactivity

The primary hydroxyl group on the ethanol (B145695) substituent of the piperazine ring offers another site for chemical modification, allowing for the introduction of further diversity into the molecular structure.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield 2-(4-(3-aminopropyl)piperazin-1-yl)ethyl acetate (B1210297). To avoid competing reactions at the amine sites, these are often protected prior to esterification.

Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. wikipedia.orgmasterorganicchemistry.com This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.com For example, reaction with methyl iodide after deprotonation would produce 1-(3-aminopropyl)-4-(2-methoxyethyl)piperazine. The synthesis of related compounds, such as 1-(2-(2-Hydroxyethoxy)ethyl)piperazine, involves the reaction of a piperazine derivative with an electrophilic reagent like an epoxide or a chloroethoxyethanol under basic conditions. ontosight.aigoogle.com

| Reaction Type | Reagent | Expected Product at Hydroxyl Group |

| Esterification | Acyl Chloride (e.g., Acetyl chloride) | 2-(4-(3-aminopropyl)piperazin-1-yl)ethyl acetate |

| Etherification | Alkyl Halide (e.g., Methyl iodide) after deprotonation | 1-(3-aminopropyl)-4-(2-methoxyethyl)piperazine |

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, (4-(3-aminopropyl)piperazin-1-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), would lead to the formation of the carboxylic acid, (4-(3-aminopropyl)piperazin-1-yl)acetic acid.

Reduction: While the hydroxyl group is already in a reduced state, the molecule as a whole can undergo reduction reactions at other sites, particularly if it has been functionalized to contain reducible groups like amides or esters. The catalytic reduction of amides to amines is a well-established transformation. organic-chemistry.org For example, if the primary amine were acylated, the resulting amide could be reduced back to a secondary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation.

Piperazine Ring System Participation in Reactions

The piperazine ring itself is a robust heterocyclic system, but it can participate in several types of reactions. The secondary amine is nucleophilic and can undergo reactions similar to the primary amine, such as alkylation and acylation. The presence of the N-(3-aminopropyl) and N-(2-hydroxyethyl) substituents influences the reactivity of the ring nitrogen.

Furthermore, advanced synthetic methods allow for the functionalization of the carbon atoms of the piperazine ring, although this is generally more challenging than N-functionalization. mdpi.comnih.gov These reactions often involve the use of organometallic reagents and proceed via intermediates where a carbon atom adjacent to a nitrogen is deprotonated.

In some cases, the piperazine ring can undergo ring-opening reactions. For instance, cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related compound, can be used to synthesize piperazine derivatives. rsc.org While such reactions are not typical for simple substituted piperazines under normal conditions, they highlight the potential for more complex transformations of the heterocyclic core.

Ring-Opening and Ring-Closing Reactions

The presence of two distinct nucleophilic nitrogen centers at the termini of the aminopropyl and hydroxyethyl (B10761427) chains, separated by the piperazine scaffold, renders 1-Piperazineethanol, 4-(3-aminopropyl)- an ideal candidate for participating in ring-closing reactions to form macrocyclic structures. These reactions are fundamental in the synthesis of complex host molecules like cryptands and other macrocyclic polyamines, which have applications in coordination chemistry and materials science.

Conversely, the nucleophilic nature of the amino and hydroxyl groups can also facilitate ring-opening reactions, particularly with strained cyclic compounds such as epoxides.

Ring-Closing Reactions for Macrocycle Synthesis:

The synthesis of macrocyclic polyamines often involves the cyclization of long-chain diamines with suitable dielectrophilic reagents. In the case of 1-Piperazineethanol, 4-(3-aminopropyl)-, the primary amino group and the secondary amine within the piperazine ring (or the hydroxyl group after deprotonation) can act as nucleophiles. The reaction with dihalides or disulfonates can lead to the formation of large ring systems.

The general approach for synthesizing macrocyclic polyamines involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of protecting groups for the amine functionalities is also crucial for directing the cyclization to the desired product.

| Reactant 1 | Reactant 2 (Dielectrophile) | Resulting Macrocycle Type | Reference Analogy |

| Diamine (e.g., a piperazine derivative) | Dihalide (e.g., 1,2-dibromoethane) | Macrocyclic Polyamine | nih.gov |

| Ts-protected Diethylenetriamine | 1,2-Dibromoethane | N-Tosyl Protected Macrocycle | nih.gov |

| Diamine | Disulfonate Ester | Macrocyclic Polyamine | nih.gov |

Ring-Opening of Epoxides:

The primary amine and the hydroxyl group of 1-Piperazineethanol, 4-(3-aminopropyl)- can act as nucleophiles in the ring-opening of epoxides. This reaction typically proceeds via an SN2 mechanism and results in the formation of β-amino alcohols or β-hydroxy ethers, respectively. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) is influenced by the reaction conditions (acidic or basic catalysis) and the steric hindrance of the nucleophile and the epoxide.

N-Alkylation and N-Acylation Processes

The presence of primary, secondary (within the ring), and tertiary nitrogen atoms in 1-Piperazineethanol, 4-(3-aminopropyl)- makes the study of its N-alkylation and N-acylation reactions particularly interesting, with chemoselectivity being a key consideration.

N-Alkylation:

The N-alkylation of 1-Piperazineethanol, 4-(3-aminopropyl)- can occur at the primary amino group and the secondary amine of the piperazine ring. The relative reactivity of these sites depends on several factors, including their basicity and steric accessibility, as well as the nature of the alkylating agent and the reaction conditions.

Generally, primary amines are more reactive than secondary amines in SN2 reactions with alkyl halides due to less steric hindrance. However, the piperazine nitrogen might exhibit enhanced nucleophilicity due to the "alpha effect" in certain contexts. Selective mono-alkylation can be challenging and often leads to a mixture of products, including di- and poly-alkylated species. To achieve selectivity, strategies such as the use of protecting groups or specific reaction conditions are often employed. For instance, mono-Boc protection of piperazine is a common strategy to direct alkylation to the unprotected nitrogen.

| Amine Substrate | Alkylating Agent | Key Strategy for Selectivity | Reference Analogy |

| Piperazine | Alkyl Iodide | Use of a large excess of piperazine | researchgate.net |

| Piperazine | Alkyl Halide | Mono-Boc protection | researchgate.net |

| Primary Aliphatic Amine | Alkyl Halide | Controlled stoichiometry and reaction time | General Organic Chemistry Principle |

Reductive amination is another important method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method can offer better control over the degree of alkylation compared to using alkyl halides.

N-Acylation:

N-acylation of 1-Piperazineethanol, 4-(3-aminopropyl)- with reagents like acyl chlorides or acid anhydrides is a fundamental transformation for the synthesis of amides. The primary amino group is significantly more reactive towards acylation than the secondary piperazine nitrogen due to steric factors and its higher nucleophilicity in many cases. This difference in reactivity allows for a high degree of chemoselectivity.

Under controlled conditions (e.g., low temperature, slow addition of the acylating agent), it is often possible to selectively acylate the primary amine while leaving the piperazine nitrogen and the hydroxyl group unreacted. The hydroxyl group can also be acylated, but this typically requires more forcing conditions or the use of specific catalysts.

| Amine Substrate | Acylating Agent | Conditions for Selectivity | Reference Analogy |

| Polyamine | Acid Anhydride/Chloride | Reaction in water to exploit pKa differences | researchgate.net |

| Primary Amine in presence of Secondary Amine | Acyl Chloride | Low temperature, controlled addition | nih.gov |

| Piperazine | Acetic Anhydride | Use of triethylamine as a base in water at 0 °C | researchgate.net |

The selective acylation of polyamines is a critical step in the synthesis of various pharmaceuticals and other complex organic molecules, where the differential protection of amino groups is required for subsequent transformations. nih.gov

Coordination Chemistry of 1 Piperazineethanol, 4 3 Aminopropyl

Ligand Properties of 1-Piperazineethanol, 4-(3-aminopropyl)-

The ligand properties of a molecule are determined by the presence and spatial arrangement of its donor atoms, which are atoms that can donate a pair of electrons to a metal ion. 1-Piperazineethanol, 4-(3-aminopropyl)- possesses several such atoms, making it a potentially versatile ligand.

1-Piperazineethanol, 4-(3-aminopropyl)- features multiple potential donor sites: the two tertiary nitrogen atoms of the piperazine (B1678402) ring, the primary nitrogen atom of the aminopropyl group, and the oxygen atom of the ethanol (B145695) group. This multiplicity of donor atoms allows the molecule to act as a multidentate ligand, meaning it can bind to a central metal ion at multiple points simultaneously. This action, known as chelation, results in the formation of stable, ring-like structures called chelates.

The presence of both nitrogen and oxygen donor atoms classifies 1-Piperazineethanol, 4-(3-aminopropyl)- as a mixed donor ligand. The aminopropyl chain and the ethanol arm provide flexibility, allowing the molecule to arrange itself around a metal ion to form stable five- or six-membered chelate rings, which are thermodynamically favored. The specific coordination mode would depend on factors such as the size and preferred geometry of the metal ion.

In aqueous solutions, the nitrogen atoms in 1-Piperazineethanol, 4-(3-aminopropyl)- can accept protons (H⁺), leading to a series of protonation equilibria. Each protonation step can be quantified by a protonation constant (log K). The state of protonation is highly dependent on the pH of the solution.

The coordination ability of the ligand is directly influenced by these equilibria. At low pH values, the nitrogen atoms will be protonated, which blocks their ability to donate electron pairs to a metal ion. As the pH increases, the ligand deprotonates, freeing the nitrogen atoms to coordinate with metal ions. Therefore, the formation of metal complexes with this ligand is expected to be highly pH-dependent. While specific protonation constants for 1-Piperazineethanol, 4-(3-aminopropyl)- are not documented in the cited literature, a table of expected protonation steps is provided below for illustrative purposes.

| Equilibrium | log K |

|---|---|

| L + H⁺ ⇌ LH⁺ | Data not available |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | Data not available |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | Data not available |

Metal-Ligand Complexation Studies

The interaction between a metal ion and a ligand like 1-Piperazineethanol, 4-(3-aminopropyl)- can be studied to determine the structure, composition, and stability of the resulting complexes.

The synthesis of metal complexes with 1-Piperazineethanol, 4-(3-aminopropyl)- would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes, which may be solid precipitates or remain in solution, can be characterized by a variety of analytical techniques. These methods could include:

Infrared (IR) Spectroscopy: To identify which donor atoms (N, O) are involved in the coordination by observing shifts in the vibrational frequencies of their bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Despite the theoretical potential, specific studies detailing the synthesis and characterization of metal complexes with 1-Piperazineethanol, 4-(3-aminopropyl)- are not readily found in the scientific literature.

Metal-ligand complexation occurs in a stepwise manner, and the stoichiometry refers to the ratio of metal ions to ligands in the complex (e.g., 1:1, 1:2). The stability of these complexes in solution is quantified by stability constants (log K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex.

Potentiometric titration is a common technique used to determine these constants. The stability of complexes formed with ligands similar to 1-Piperazineethanol, 4-(3-aminopropyl)- has been shown to follow the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. nih.gov It is expected that complexes of 1-Piperazineethanol, 4-(3-aminopropyl)- would also follow this trend. However, experimentally determined stability constants for its specific metal complexes are not available in the reviewed literature.

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) |

|---|---|---|

| Co²⁺ | Data not available | Data not available |

| Ni²⁺ | Data not available | Data not available |

| Cu²⁺ | Data not available | Data not available |

| Zn²⁺ | Data not available | Data not available |

Applications in Metal Ion Sensing and Sequestration

The ability of 1-Piperazineethanol, 4-(3-aminopropyl)- to form stable complexes with metal ions suggests its potential utility in applications such as metal ion sensing and sequestration.

Metal Ion Sensing: A ligand can be developed into a sensor if the complexation event with a specific metal ion leads to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). This would require modifying the ligand with a chromophore or fluorophore. The selective binding of the piperazine-based structure to a target metal ion would then trigger the signal.

Metal Ion Sequestration: The strong chelating ability of this ligand could be harnessed to remove toxic heavy metal ions from aqueous environments. This could be achieved by immobilizing the ligand onto a solid support, creating a material that can selectively bind and remove metal ions from contaminated water.

While these applications are theoretically plausible, research demonstrating the use of 1-Piperazineethanol, 4-(3-aminopropyl)- specifically for metal ion sensing or sequestration has not been identified in the available literature.

Despite a comprehensive search for scientific literature, there is insufficient publicly available information to generate a detailed article on the chemical compound “1-Piperazineethanol, 4-(3-aminopropyl)-” that specifically addresses its applications in materials science and polymer chemistry according to the requested outline.

The available information is limited to supplier listings and basic chemical property data. While the functional groups present in the molecule—a primary amine, a tertiary amine, and a hydroxyl group—suggest theoretical reactivity in polymerization and as a modifying agent, there is no concrete research data available in the public domain to substantiate these specific applications for this particular compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline for “1-Piperazineethanol, 4-(3-aminopropyl)-”.

Applications in Materials Science and Polymer Chemistry

Membrane Science Applications

Design of Polymeric Membranes for Separation Processes

The structural motifs present in 1-Piperazineethanol, 4-(3-aminopropyl)-, specifically the piperazine (B1678402) ring and amine functional groups, are highly effective for designing polymeric membranes used in gas separation, particularly for carbon dioxide (CO₂) capture. These membranes often operate on the principle of facilitated transport, where the amine groups within the polymer matrix act as carriers to selectively bind and transport CO₂ across the membrane. rsc.orgresearchgate.net

In these systems, CO₂ reversibly reacts with the amine carriers, enhancing both the membrane's permeability to CO₂ and its selectivity over other gases like nitrogen (N₂), methane (B114726) (CH₄), or hydrogen (H₂). rsc.orgresearchgate.net The presence of humidity is often crucial, as water facilitates the conversion of CO₂ into bicarbonate ions, which are then transported through the membrane. researchgate.netelsevierpure.com